3-(1H-imidazol-2-yl)piperidine hydrochloride chemical properties
3-(1H-imidazol-2-yl)piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine Hydrochloride: Properties, Synthesis, and Research Applications
Executive Summary
3-(1H-imidazol-2-yl)piperidine hydrochloride is a heterocyclic compound that incorporates two pharmacologically significant moieties: a flexible, basic piperidine ring and an aromatic, amphiprotic imidazole ring. This unique structural combination makes it a valuable scaffold and building block in medicinal chemistry and drug discovery. The piperidine ring is a common feature in centrally active agents, while the imidazole ring is a key component of many enzyme inhibitors and receptor antagonists. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for biological screening and formulation development. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, analytical characterization, and potential applications, designed for researchers and drug development professionals.
Physicochemical and Structural Properties
The properties of 3-(1H-imidazol-2-yl)piperidine are dictated by the interplay between its two core components. The piperidine nitrogen is typically basic (pKa ~10-11), while the imidazole ring has both a basic nitrogen (pKa ~7) and an acidic N-H proton (pKa ~14). The presence of a chiral center at the 3-position of the piperidine ring means the compound can exist as a racemate or as individual enantiomers, a critical consideration for stereospecific biological interactions.
Table 1: Core Physicochemical Properties
| Property | Value (for free base, C8H13N3) | Source / Note |
| Molecular Formula | C8H13N3 | PubChem[1] |
| Molecular Weight | 151.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 151.111 g/mol | PubChem[1] |
| Predicted XlogP | 0.2 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Hydrochloride Salt MW | 187.67 g/mol | Calculated |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General property of hydrochloride salts.[2] |
Synthesis and Characterization
Retrosynthetic Analysis
A logical approach to the synthesis involves disconnecting the C-C bond between the two heterocyclic rings. This leads to a strategy of forming the imidazole ring from a suitable piperidine precursor.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This multi-step protocol starts from commercially available L-glutamic acid to ensure an enantiomerically pure product, a common strategy for synthesizing chiral piperidines.
Step 1: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate
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Esterification & Protection: L-glutamic acid is first converted to its diethyl ester. The primary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
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Rationale: Boc protection is crucial to prevent the amine from participating in side reactions during subsequent reduction steps.
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Reduction: The diester is reduced to the corresponding diol using a strong reducing agent like sodium borohydride (NaBH₄) in methanol.
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Rationale: NaBH₄ is a selective reagent for reducing esters to alcohols while being compatible with the Boc protecting group.
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Step 2: Cyclization to form the Piperidine Ring
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Activation: The primary hydroxyl groups of the diol are converted to a better leaving group, typically a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.
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Intramolecular Cyclization: The crude ditosylate is treated with an amine (e.g., benzylamine, which can be removed later) to induce intramolecular nucleophilic substitution, forming the N-substituted, 3-(N-Boc-amino)piperidine.
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Rationale: This cyclization is a classic method for forming saturated nitrogen heterocycles.
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Step 3: Imidazole Ring Formation
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Deprotection & Amidation: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting free amine is then reacted with a formylating agent.
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Condensation & Cyclization: The formylated piperidine derivative is condensed with glyoxal and ammonia (or an equivalent) under heating. This is a variation of the Radziszewski imidazole synthesis.
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Rationale: This reaction builds the imidazole ring directly onto the piperidine scaffold.
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Step 4: Deprotection and Salt Formation
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Final Deprotection: If a protecting group like benzyl was used on the piperidine nitrogen, it is removed via catalytic hydrogenation.
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Salt Formation: The final free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise to precipitate the 3-(1H-imidazol-2-yl)piperidine hydrochloride salt.[2]
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Rationale: Salt formation provides a stable, crystalline solid that is easier to handle and purify, and typically has improved water solubility for biological testing.[2]
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Analytical Characterization Workflow
The identity and purity of the final compound must be rigorously confirmed.
Caption: Workflow for analytical characterization.
Protocol for Characterization:
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) should be used to confirm the exact mass of the molecular ion, matching the calculated value for C8H14N3⁺ (the protonated free base).
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the chemical structure. Key signals to identify include the distinct protons of the imidazole ring, and the aliphatic protons of the piperidine ring.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is used to determine the purity of the compound. Since the imidazole ring provides a UV chromophore, detection at ~210-230 nm is appropriate. For chiral purity analysis, a specialized chiral column is required to separate the enantiomers, potentially after derivatization to enhance detection.[5]
Potential Pharmacological Profile and Research Applications
The 3-(1H-imidazol-2-yl)piperidine scaffold is a promising starting point for developing novel therapeutics due to the established biological activities of its constituent parts.
Caption: Potential therapeutic applications of the core scaffold.
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Histamine Receptor Antagonism: The imidazole ring is a classic component of histamine receptor ligands. Research has shown that replacing the imidazole in known H3-receptor antagonists with a piperidine ring can modulate potency, highlighting the critical interplay between these two rings for receptor binding.[6] This scaffold could serve as a starting point for novel H3 antagonists for neurological disorders.
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Enzyme Inhibition: Imidazole-containing compounds are known to coordinate with metal ions in the active sites of enzymes. For example, derivatives of imidazolylmethylpiperidine have been synthesized and characterized as potent aromatase inhibitors for applications in oncology.[7]
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Central Nervous System (CNS) Activity: The piperidine ring is a well-known scaffold for CNS-active drugs. Heterocyclic compounds combining piperidine with moieties like imidazolidin-2-one have shown affinity for dopamine and serotonin receptors, suggesting potential for developing treatments for disorders like schizophrenia.[8]
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Anti-Inflammatory Agents: More complex structures containing piperidine and benzimidazole moieties have been developed as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[9]
Safety and Handling
While specific toxicological data for 3-(1H-imidazol-2-yl)piperidine hydrochloride is not available, it should be handled with standard laboratory precautions applicable to novel chemical entities. Based on related structures, it may cause skin, eye, and respiratory irritation.[10]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(1H-imidazol-2-yl)piperidine hydrochloride represents a versatile and valuable chemical entity for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure combines key features that are frequently associated with potent biological activity across a range of therapeutic areas, including neuroscience, oncology, and immunology. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and explore the potential of this promising molecular scaffold.
References
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PubChem. 4-(1H-Imidazol-4-yl)piperidine dihydrochloride. Available from: [Link]
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PubChemLite. 3-(1h-imidazol-2-yl)piperidine (C8H13N3). Available from: [Link]
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Kathmann, M., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 58-64. Available from: [Link]
- Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
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Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3988. Available from: [Link]
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Dattatri, Y., et al. (2013). A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry, 6(6), 588-598. Available from: [Link]
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Sabatier, C., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. Available from: [Link]
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Defense Technical Information Center. (1988). Piperidine Synthesis. Available from: [Link]
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Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 126-131. Available from: [Link]
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Bousquet, P. (1999). Drugs acting on imidazoline receptors: a review of their pharmacology, their use in blood pressure control and their potential interest in cardioprotection. Drugs, 58(5), 799-812. Available from: [Link]
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